molecular formula C10H8BrNO B567767 1-(5-Bromo-1H-indol-7-YL)ethanone CAS No. 1253789-74-0

1-(5-Bromo-1H-indol-7-YL)ethanone

Cat. No. B567767
M. Wt: 238.084
InChI Key: LPQKQTUKOZNLJQ-UHFFFAOYSA-N
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Description

1-(5-Bromo-1H-indol-7-YL)ethanone, also known as 7-Acetyl-5-bromoindole, is a chemical compound with the molecular formula C10H8BrNO . It has a molecular weight of 238.08100 . This compound is typically stored in a refrigerator and is available in a solid form .


Molecular Structure Analysis

The molecular structure of 1-(5-Bromo-1H-indol-7-YL)ethanone consists of 10 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . The exact mass of the molecule is 236.97900 .


Physical And Chemical Properties Analysis

1-(5-Bromo-1H-indol-7-YL)ethanone is a solid at room temperature . It has a molecular weight of 238.08100 and an exact mass of 236.97900 . The LogP value, which represents the compound’s lipophilicity, is 3.13300 .

Scientific Research Applications

Synthetic Methodology and Classification of Indole Syntheses

The synthesis of indoles, including 1-(5-Bromo-1H-indol-7-yl)ethanone, has long been a subject of interest in organic chemistry due to the indole moiety's prevalence in natural products and bioactive molecules. Taber and Tirunahari (2011) provide a comprehensive review of indole synthesis, offering a classification framework for various synthetic routes. This classification aids in the strategic planning of synthetic approaches to indoles, highlighting the compound's utility in accessing a wide range of indole derivatives for further application in drug development and material science (Taber & Tirunahari, 2011).

Pharmacological Applications

Indole derivatives, akin to 1-(5-Bromo-1H-indol-7-yl)ethanone, are pivotal in medicinal chemistry for their diverse pharmacological activities. For instance, indolylarylsulfones have been recognized as highly potent inhibitors against human immunodeficiency virus type 1 (HIV-1), showcasing the significance of indole-based compounds in antiviral research. The structural modifications of these molecules provide insights into the structure-activity relationship (SAR), facilitating the development of more effective antiretroviral agents (Famiglini & Silvestri, 2018).

Environmental and Material Science Applications

Beyond pharmacology, indole derivatives are studied for their potential in environmental and material applications. For example, novel brominated flame retardants, which could be synthesized from bromo-indole compounds, have been reviewed for their occurrence and potential risks in indoor environments. Such studies underscore the dual significance of indole derivatives in both advancing green chemistry initiatives and understanding environmental impacts of brominated compounds (Zuiderveen, Slootweg, & de Boer, 2020).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Future Directions

While specific future directions for 1-(5-Bromo-1H-indol-7-YL)ethanone are not mentioned in the sources I found, the study and application of indole derivatives, which this compound is a part of, continue to be a significant area of research in the field of chemistry . They play a crucial role in cell biology and are being explored for their potential in the treatment of various disorders .

properties

IUPAC Name

1-(5-bromo-1H-indol-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6(13)9-5-8(11)4-7-2-3-12-10(7)9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQKQTUKOZNLJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=CC(=C1)Br)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-1H-indol-7-YL)ethanone

CAS RN

1253789-74-0
Record name 1253789-74-0
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